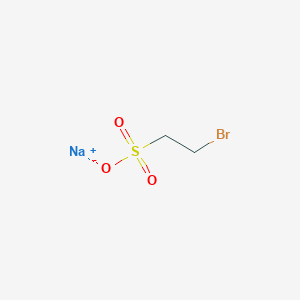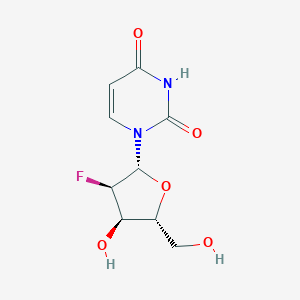
Natrium-2-Bromethansulfonat
Übersicht
Beschreibung
Natriumpyrithion, auch bekannt als Pyrithion-Natrium, ist eine organische Schwefelverbindung mit der Summenformel C₅H₄NOSNa. Aufgrund seiner fungistatischen und bakteriostatischen Eigenschaften wird es häufig als antimikrobielles Mittel eingesetzt. Natriumpyrithion findet breite Anwendung in verschiedenen Industrien, darunter Körperpflegeprodukte, Farben und industrielle Biozide .
Wissenschaftliche Forschungsanwendungen
Natriumpyrithion findet in einer Vielzahl von wissenschaftlichen Forschungsanwendungen Verwendung:
Wirkmechanismus
Der Wirkmechanismus von Natriumpyrithion umfasst mehrere Wege:
Interferenz mit dem Membrantransport: Natriumpyrithion stört den Membrantransport, was zu einem Verlust der metabolischen Kontrolle führt.
Erhöhung der Kupferionenkonzentration: Es erhöht die zellulären Kupferkonzentrationen, was die Eisen-Schwefel-Cluster von Proteinen schädigt, die für den Pilzstoffwechsel und das Wachstum unerlässlich sind.
Hemmung von Enzymen: Natriumpyrithion hemmt Enzyme wie Alkoholdehydrogenase und stört so zelluläre Prozesse.
Wirkmechanismus
Target of Action
Sodium 2-bromoethanesulfonate (BES) primarily targets methanogenic microorganisms . These microorganisms play a crucial role in the process of methanogenesis, which is the production of methane as a metabolic byproduct .
Mode of Action
BES acts as an inhibitor of methanogenesis . It interferes with the normal metabolic processes of methanogenic microorganisms, thereby inhibiting the production of methane .
Biochemical Pathways
BES affects the methanogenesis pathway in methanogenic microorganisms . This pathway involves a series of biochemical reactions that convert simple compounds such as carbon dioxide and hydrogen into methane . By inhibiting this pathway, BES prevents the production of methane .
Pharmacokinetics
It is known that bes issoluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of BES’s action is the inhibition of methane production . This can have significant effects on the microbial communities in which methanogenic microorganisms play a role . For example, in anaerobic digestion processes, the inhibition of methanogenesis by BES can lead to an accumulation of other metabolic byproducts .
Action Environment
The action of BES can be influenced by various environmental factors. For instance, the efficacy of BES as a methanogenesis inhibitor can be affected by the temperature and pH of the environment . Moreover, the presence of other compounds in the environment can also influence the stability and action of BES .
: Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures : Sodium 2-bromoethanesulfonate 98 4263-52-9 - MilliporeSigma
Biochemische Analyse
Biochemical Properties
Sodium 2-bromoethanesulfonate plays a significant role in biochemical reactions. It is used to investigate competing reactions like homoacetogenesis in mixed cultures
Cellular Effects
The cellular effects of Sodium 2-bromoethanesulfonate are primarily observed in its role as a methanogenesis inhibitor. It has been used to investigate the effect of inhibition on bacterial growth
Molecular Mechanism
It is known to inhibit methanogenesis, a key process in anaerobic digestion
Metabolic Pathways
Sodium 2-bromoethanesulfonate is involved in the metabolic pathway of methanogenesis, where it acts as an inhibitor
Vorbereitungsmethoden
Natriumpyrithion kann auf verschiedene Weise synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2-Chlorpyridin-N-oxid mit Natriumhydrogensulfid, gefolgt von einer Ansäuerung . Ein weiteres Verfahren umfasst die Reaktion von 2-Brompyridin mit Peressigsäure, wodurch 2-Brompyridinoxid entsteht, das anschließend mit Thioharnstoff umgesetzt und in das Natriumsalz umgewandelt wird . Die industrielle Produktion erfolgt oft mit ähnlichen Verfahren, aber in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Natriumpyrithion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Natriumpyrithion kann oxidiert werden, um Disulfide wie 2,2’-Dithiobis(pyridin-N-oxid) zu bilden.
Reduktion: Es kann reduziert werden, um Thiopyridin zu bilden.
Chelatbildung: Natriumpyrithion kann mit Schwermetallen chelatisieren und stabile Komplexe bilden.
Substitution: Es kann nucleophile Substitutionsreaktionen mit halogenierten Verbindungen eingehen.
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Metallsalze für Chelatbildungsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Natriumpyrithion wird oft mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Zinkpyrithion: Ein Koordinationskomplex von Pyrithionliganden, die an Zinkionen chelatiert sind, der häufig in Anti-Schuppen-Shampoos verwendet wird.
Kupferpyrithion: Ein weiterer Metall-Pyrithion-Komplex mit ähnlichen antimikrobiellen Eigenschaften.
Natriumpyrithion ist einzigartig aufgrund seiner hohen Löslichkeit in Wasser und organischen Lösungsmitteln, was es für verschiedene Anwendungen vielseitig einsetzbar macht .
Eigenschaften
CAS-Nummer |
4263-52-9 |
|---|---|
Molekularformel |
C2H5BrNaO3S |
Molekulargewicht |
212.02 g/mol |
IUPAC-Name |
sodium;2-bromoethanesulfonate |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6); |
InChI-Schlüssel |
UBPWRAIPVWJPGC-UHFFFAOYSA-N |
SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C(CBr)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
4263-52-9 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
26978-65-4 (Parent) |
Synonyme |
Sodium 2-Bromoethanesulfonate; Sodium Bromoethylsulfonate; 2-Bromoethanesulfonic Acid Sodium Salt; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















